molecular formula C10H8Cl2F2O3 B1410134 Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate CAS No. 1804885-18-4

Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate

Cat. No. B1410134
CAS RN: 1804885-18-4
M. Wt: 285.07 g/mol
InChI Key: JYBOLTLOMOYDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (MDDFP) is a synthetic compound that has been gaining attention in recent years due to its diverse range of applications in scientific research. MDDFP has been used in a variety of fields, ranging from biochemistry and physiology to organic synthesis. This compound has been found to be especially useful in experiments involving the manipulation of enzymes and other proteins, due to its unique properties. In

Mechanism of Action

Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate works by inhibiting the activity of certain enzymes, such as acetylcholinesterase. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme, thus preventing the enzyme from performing its normal function. The inhibition of acetylcholinesterase is thought to be important in the study of the effects of drugs on cells, as well as in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Additionally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been found to have anti-inflammatory and antioxidant properties, as well as to have the potential to be used as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has a number of advantages when used in lab experiments. For one, it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to using Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate in lab experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it must be used in relatively low concentrations.

Future Directions

There are a number of potential future directions for the use of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate in scientific research. One potential direction is to explore the use of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate in the study of the effects of drugs on cells. Additionally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate could be used in the study of enzyme-catalyzed reactions, as well as in the study of the effects of light and temperature on cells. Another potential direction could be to explore the use of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate as an anti-cancer agent. Finally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate could be used in the study of the effects of oxidative stress on cells, as well as in the study of the effects of aging on cells.

Scientific Research Applications

Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been used in a variety of scientific research applications, including the study of enzymes and other proteins. It has been found to be especially useful in experiments involving the manipulation of proteins, due to its unique properties. Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has also been used in the study of the effects of drugs on cells, as well as in the study of enzyme-catalyzed reactions. Additionally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been used in the study of the effects of light on cells, as well as in the study of the effects of temperature on cells.

properties

IUPAC Name

methyl 2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(12)9(5)17-10(13)14/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBOLTLOMOYDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Reactant of Route 2
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Reactant of Route 5
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Reactant of Route 6
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.